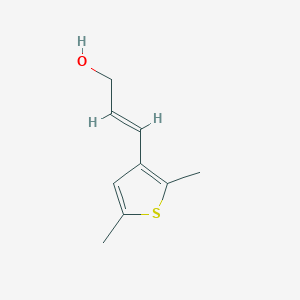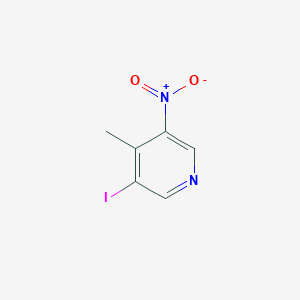
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a thiophene ring substituted with two methyl groups and a propenol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-acetyl-2,5-dimethylthiophene with appropriate aldehydes under basic conditions. For example, the reaction of 3-acetyl-2,5-dimethylthiophene with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide in ethanol can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
科学的研究の応用
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
作用機序
The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
類似化合物との比較
Similar Compounds
(2E)-3-(dimethylamino)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one: This compound has a similar thiophene ring structure but with a dimethylamino group instead of a propenol side chain.
(2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]: This bis-chalcone derivative features two thiophene rings connected by a phenylene group.
Uniqueness
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of a propenol side chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C9H12OS |
|---|---|
分子量 |
168.26 g/mol |
IUPAC名 |
(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H12OS/c1-7-6-9(4-3-5-10)8(2)11-7/h3-4,6,10H,5H2,1-2H3/b4-3+ |
InChIキー |
VXIPANIKWWIQDY-ONEGZZNKSA-N |
異性体SMILES |
CC1=CC(=C(S1)C)/C=C/CO |
正規SMILES |
CC1=CC(=C(S1)C)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)
